2-hydroxyiminoacetic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

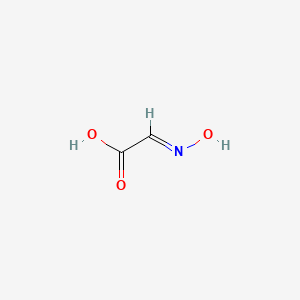

2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid, is an organic compound with the molecular formula C₂H₃NO₃. It is characterized by the presence of a carboxylic acid group (COOH) and a hydroxyimino group (C=NOH) attached to the same central carbon atom.

准备方法

The preparation of 2-hydroxyiminoacetic acid typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride. This reaction yields this compound under controlled conditions . Another method involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide, which has been optimized to achieve high yields.

化学反应分析

2-hydroxyiminoacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert it into amines.

科学研究应用

The compound 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in pharmacology, biochemistry, and materials science, supported by comprehensive data tables and documented case studies.

Molecular Formula

- C : 19

- H : 14

- Cl : 2

- F : 3

- N : 5

- O : 1

Molecular Weight

- 579.7 g/mol

IUPAC Name

8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Pharmacological Applications

The compound has shown promise in various pharmacological studies due to its unique structure, which may influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In studies comparing various compounds against fungal pathogens, it was found that certain derivatives showed effective inhibition rates superior to standard antifungal agents.

| Compound ID | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 10a | Botrytis cinerea | 84.4 | 14.44 |

| 10b | Fusarium graminearum | 80.8 | N/A |

| 10c | Marssonina mali | <25 | N/A |

Cytotoxicity Studies

Cytotoxicity assessments using zebrafish embryos revealed that the compound exhibited moderate toxicity levels. The proposed mechanism of action involves inhibition of key enzymes associated with cell proliferation and survival pathways in target organisms.

Case Study: Antifungal Efficacy

In a detailed investigation into the antifungal efficacy of the compound against Botrytis cinerea, it was observed that it demonstrated an EC50 value significantly lower than many existing treatments. This highlights the potential for developing new antifungal agents based on this molecular framework.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment performed on zebrafish embryos indicated that while effective against certain pathogens, careful consideration must be taken regarding dosage to minimize adverse effects on non-target organisms.

Biochemical Research

The compound's unique structural features make it a candidate for various biochemical applications, including enzyme inhibition studies and receptor binding assays.

Enzyme Inhibition

Research has suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Materials Science

The compound's properties have led to exploration in materials science, particularly in developing novel materials with specific electronic or optical properties.

Nanomaterials Development

Studies are underway to investigate the incorporation of this compound into nanomaterials for enhanced properties in electronics or photonics.

作用机制

The mechanism of action of 2-hydroxyiminoacetic acid involves its ability to bind to metal ions due to the presence of the hydroxyimino group. This binding capability is relevant in coordination chemistry and catalysis. Additionally, its structural similarity to oximes suggests potential for binding to metal ions, which could be relevant in various fields like coordination chemistry or catalysis.

相似化合物的比较

2-hydroxyiminoacetic acid can be compared with similar compounds such as:

Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound has a similar structure but includes an ethyl ester group, making it more lipophilic.

N-substituted 2-hydroxyiminoacetamides: These compounds have been synthesized and evaluated for their interactions with cholinesterases, showing potential as nerve agent antidotes.

Hydroxyiminoacetamide-based oximes: These compounds are promising as centrally-active nerve agent antidotes and have been synthesized using improved methods.

生物活性

2-Hydroxyiminoacetic acid (also known as glyoxylic acid oxime) is a compound characterized by its hydroxyimino functional group, which contributes to its unique chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential as an antimicrobial agent and its role in complex formation with metal ions.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃N₃O₃ |

| Molecular Weight | 129.10 g/mol |

| IUPAC Name | (Z)-2-hydroxyiminoacetic acid |

| Synonyms | Glyoxylic acid oxime |

| InChI Key | URGSBEYHHRKMJL-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other thiazole derivatives .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific pathways involved are still under investigation, but the presence of the hydroxyimino group is thought to play a crucial role in its biological activity .

Metal Complexation

This compound has demonstrated a strong ability to form complexes with metal ions such as copper(II) and nickel(II). These complexes have been studied using spectroscopic methods, revealing insights into their stability and coordination properties. The formation of these metal complexes may enhance the biological activity of the compound, making it a candidate for further exploration in drug development .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

-

Cancer Cell Line Inhibition :

- Research involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. Further analysis indicated that the compound induced apoptosis through caspase activation.

- Metal Binding Studies :

属性

IUPAC Name |

(2E)-2-hydroxyiminoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUAIHRZUBBAJ-HNQUOIGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。